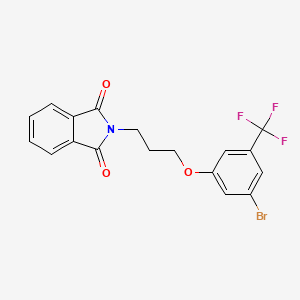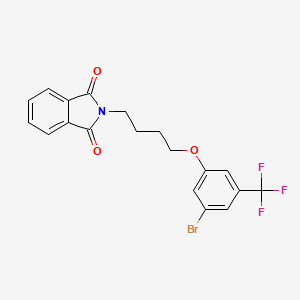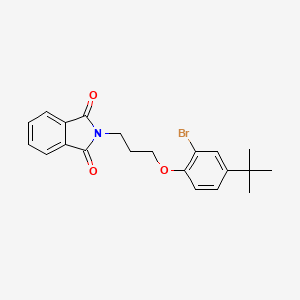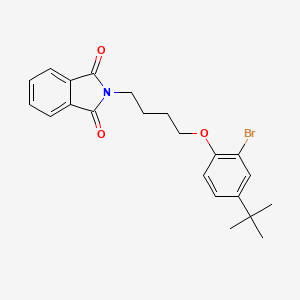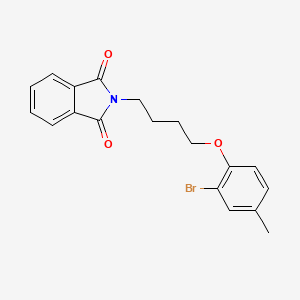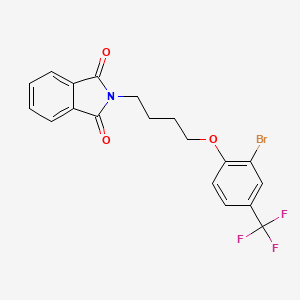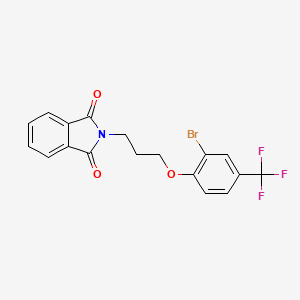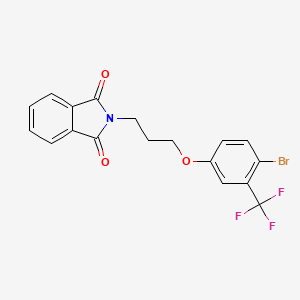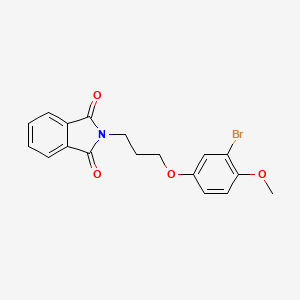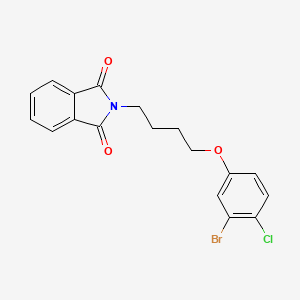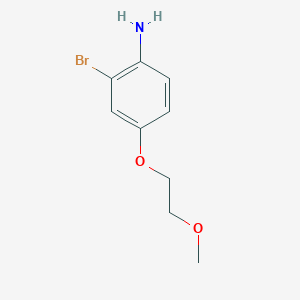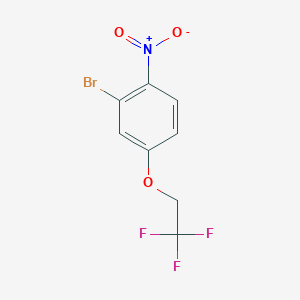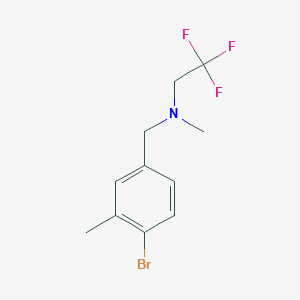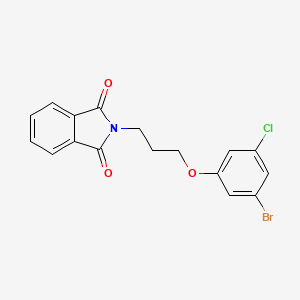
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of phenol to obtain 3-bromo-5-chlorophenol.
Alkylation: The phenol derivative is then alkylated with 3-bromopropylamine to form 3-(3-bromo-5-chlorophenoxy)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the phenoxy and isoindoline moieties.
Hydrolysis: The isoindoline-1,3-dione core can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the phenoxy group.
Hydrolysis Products: Phthalic acid derivatives.
科学研究应用
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anticonvulsant or antiepileptic agent due to its structural similarity to known active compounds.
Materials Science: Utilized in the synthesis of photochromic materials and organic semiconductors.
Biological Studies: Investigated for its interactions with various biological targets, including ion channels and neurotransmitter receptors.
作用机制
The mechanism of action of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Ion Channels: The compound may modulate the activity of ion channels, particularly those involved in neuronal signaling.
Neurotransmitter Receptors: It may also interact with GABAergic and glutamatergic receptors, influencing neurotransmission and potentially exerting anticonvulsant effects.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds like N-(3-bromopropyl)phthalimide share structural similarities and have been studied for similar applications.
Isoindoline-1,3-dione Derivatives: Other derivatives with different substituents on the phenoxy group or the propyl chain.
Uniqueness
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
2-[3-(3-bromo-5-chlorophenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIIKSYUAIJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
